3-Bromo-2-chloroaniline 3-Bromo-2-chloroaniline
Brand Name: Vulcanchem
CAS No.: 118804-39-0
VCID: VC21293608
InChI: InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
SMILES: C1=CC(=C(C(=C1)Br)Cl)N
Molecular Formula: C6H5BrClN
Molecular Weight: 206.47 g/mol

3-Bromo-2-chloroaniline

CAS No.: 118804-39-0

Cat. No.: VC21293608

Molecular Formula: C6H5BrClN

Molecular Weight: 206.47 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloroaniline - 118804-39-0

Specification

CAS No. 118804-39-0
Molecular Formula C6H5BrClN
Molecular Weight 206.47 g/mol
IUPAC Name 3-bromo-2-chloroaniline
Standard InChI InChI=1S/C6H5BrClN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2
Standard InChI Key HKNLHCGTRMCOLV-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1)Br)Cl)N
Canonical SMILES C1=CC(=C(C(=C1)Br)Cl)N

Introduction

Chemical Properties and Structure

3-Bromo-2-chloroaniline (C₆H₅BrClN) is a halogenated derivative of aniline, featuring both bromine and chlorine substituents on the aromatic ring. The compound exists as a pale-yellow to yellow-brown solid at room temperature with distinct physical and chemical properties that make it suitable for various synthetic applications.

Physical and Chemical Characteristics

The key physical and chemical properties of 3-Bromo-2-chloroaniline are summarized in the following table:

PropertyValue
CAS Numbers56131-46-5, 118804-39-0
Molecular FormulaC₆H₅BrClN
Molecular Weight206.47 g/mol
Physical StatePale-yellow to yellow-brown solid
Melting Point55-57 °C
Boiling Point267.1±20.0 °C at 760 mmHg
Density1.965 g/cm³
Flash Point115.3±21.8 °C
LogP2.98
SolubilitySoluble in organic solvents

The compound features an amino group (-NH₂) attached to a benzene ring with bromine at the 3-position and chlorine at the 2-position. This specific arrangement of substituents contributes to its unique reactivity profile and applications in synthetic chemistry .

Structural Characteristics

The structure of 3-Bromo-2-chloroaniline is characterized by a planar aromatic ring with three different substituents. The amino group is strongly activating and ortho/para-directing in electrophilic aromatic substitution reactions. The presence of both bromine and chlorine atoms on the aromatic ring creates a distinct electronic environment and reactivity pattern compared to other aniline derivatives .

Synthesis and Preparation Methods

Several synthetic routes exist for preparing 3-Bromo-2-chloroaniline, with the most common method involving the reduction of 1-bromo-2-chloro-3-nitrobenzene. The detailed preparation process includes several steps that must be carefully controlled to ensure high yield and purity.

Standard Laboratory Synthesis

A well-established laboratory synthesis of 3-Bromo-2-chloroaniline proceeds as follows:

  • Reduction Reaction: A mixture of l-bromo-2-chloro-3-nitrobenzene (15.0 g, 63.60 mmol), acetic acid (20 mL), ethanol (120 mL), and water (40 mL) is prepared at room temperature.

  • Addition of Reducing Agent: Iron powder (10.7 g, 190.70 mmol) is added in portions to the mixture. The resulting solution is stirred at room temperature for 16 hours.

  • Neutralization: The reaction mixture is neutralized with sodium hydroxide (5 N) solution.

  • Extraction and Purification: The product is extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

  • Final Purification: The residue is purified by flash column chromatography on silica gel using a petroleum ether/ethyl acetate mixture (10:1) to afford the desired product with a yield of approximately 100% .

This synthetic approach is efficient and provides the target compound in high yield and purity, making it suitable for both laboratory and industrial applications .

Industrial Production Methods

Industrial production of 3-Bromo-2-chloroaniline follows similar synthetic routes but utilizes continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products. Large-scale production often involves automated systems for precise control of reaction parameters such as temperature, pressure, and reagent addition rates.

Chemical Reactivity

The reactivity of 3-Bromo-2-chloroaniline is largely influenced by the presence of the amino group and halogen substituents, which determine its behavior in various chemical transformations.

Electrophilic Aromatic Substitution

The amino group in 3-Bromo-2-chloroaniline is strongly activating and ortho/para-directing in electrophilic aromatic substitution reactions. This directing effect, combined with the steric and electronic influences of the bromine and chlorine substituents, creates a unique reactivity pattern that can be exploited in synthetic applications.

Common electrophilic aromatic substitution reactions include:

  • Bromination: Using bromine in the presence of catalysts such as iron(III) bromide

  • Nitration: Using a mixture of nitric and sulfuric acids

  • Sulfonation: Using concentrated sulfuric acid or sulfur trioxide

Nucleophilic Substitution

The bromine and chlorine atoms in 3-Bromo-2-chloroaniline can undergo nucleophilic aromatic substitution reactions under appropriate conditions. The relative reactivity of these halogen substituents (bromine vs. chlorine) allows for selective substitution reactions, which is valuable in the synthesis of complex molecules .

Applications in Chemical Research and Industry

3-Bromo-2-chloroaniline serves as a versatile building block in various chemical transformations and has found applications in multiple fields.

Synthetic Intermediate for Complex Molecules

This compound is primarily utilized as an intermediate in the synthesis of complex organic molecules. The presence of multiple functional groups (amino and halogen substituents) makes it a valuable starting material for constructing diverse molecular architectures.

Pharmaceutical Applications

In pharmaceutical research, 3-Bromo-2-chloroaniline serves as a precursor for synthesizing pharmaceutical agents. Its structural properties make it suitable for developing new drugs targeting various diseases, including:

  • Antimalarial compounds: Derivatives have shown activity against Plasmodium falciparum

  • Anti-cancer agents: Related compounds may exhibit cytotoxic effects on various cancer cell lines

  • Enzyme inhibitors: The compound has been shown to inhibit certain cytochrome P450 enzymes

Industrial Applications

The industrial applications of 3-Bromo-2-chloroaniline include:

  • Production of dyes and pigments used in textiles and plastics

  • Synthesis of specialty chemicals

  • Manufacturing of agricultural chemicals

Biological Activity and Medicinal Chemistry

Research indicates that 3-Bromo-2-chloroaniline and its derivatives exhibit various biological activities, making them of interest in medicinal chemistry.

Antimicrobial Properties

Halogenated anilines, including 3-Bromo-2-chloroaniline, possess significant antimicrobial properties. Studies have demonstrated that compounds with halogen substitutions can inhibit the growth of various bacterial strains. The mechanisms often involve disruption of bacterial cell membranes or interference with metabolic pathways.

Enzyme Inhibition Profile

3-Bromo-2-chloroaniline has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. Its inhibition profile includes:

EnzymeInhibition Status
CYP1A2Inhibitor
CYP2C9Inhibitor
CYP2C19Non-inhibitor
CYP2D6Non-inhibitor
CYP3A4Non-inhibitor

This selective inhibition pattern makes it potentially useful in drug development and metabolism studies.

Antimalarial Activity

Derivatives of 3-Bromo-2-chloroaniline have been evaluated for their efficacy against Plasmodium falciparum, the causative agent of malaria. Preliminary studies have shown promising results, indicating that further exploration could lead to effective treatments against malaria.

Anticancer Research

Research has indicated that compounds related to 3-Bromo-2-chloroaniline may exhibit cytotoxic effects on various cancer cell lines. The mechanism involves targeting specific pathways leading to apoptosis in malignant cells, suggesting potential therapeutic applications in oncology.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Bromo-2-chloroaniline, it is valuable to compare it with structurally similar compounds.

Comparison with Related Haloanilines

The following table compares 3-Bromo-2-chloroaniline with related haloaniline compounds:

CompoundCAS NumberKey Differences
3-Bromo-2-chloroaniline56131-46-5Contains both bromine and chlorine
3-Bromo-4-chloroaniline823-54-1Different position of chlorine substituent
3-Bromo-5-chloroaniline96558-78-0Different position of chlorine substituent
2-Bromo-3-chloroaniline96558-73-5Reversed positions of bromine and chlorine

The positional differences of the halogen substituents result in distinct chemical reactivity and physical properties for each compound .

Hazard TypeClassification
Acute Toxicity (Oral)Category 3 (Toxic if swallowed)
Acute Toxicity (Dermal)Category 4 (Harmful in contact with skin)
Acute Toxicity (Inhalation)Category 4 (Harmful if inhaled)
Eye IrritationCategory 2A (Causes serious eye irritation)
Specific Target Organ Toxicity - Single ExposureCategory 3 (May cause respiratory irritation)

The compound is assigned the signal word "Warning" and requires specific precautionary measures during handling .

Precautionary Measures

For safe handling of 3-Bromo-2-chloroaniline, the following precautionary measures are recommended:

  • Wear protective gloves, protective clothing, eye protection, and face protection

  • Avoid breathing dust, fume, gas, mist, vapors, or spray

  • Use only outdoors or in a well-ventilated area

  • Wash hands thoroughly after handling

  • Store in a well-ventilated place and keep container tightly closed

  • Dispose of contents/container according to local regulations

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